1-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDINE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperidine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions.
Coupling with Piperidine: The final step involves coupling the benzothiophene core with piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
1-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a tool compound in studying various biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: An antifungal agent with a benzothiophene core.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
1-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperidine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-chloro-6-fluoro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNOS/c15-12-10-5-4-9(16)8-11(10)19-13(12)14(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDZYMPJMWQAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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